2,2,2-Trifluoro-N-[(3S,6S)-6-(trifluoromethyl)piperidin-3-yl]acetamide
Description
This compound (CAS: 1820704-73-1, molecular weight: 264.17 g/mol) is a fluorinated acetamide derivative featuring a piperidine core substituted with two trifluoromethyl (CF₃) groups at the 3S and 6S positions .
Properties
IUPAC Name |
2,2,2-trifluoro-N-[(3S,6S)-6-(trifluoromethyl)piperidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F6N2O/c9-7(10,11)5-2-1-4(3-15-5)16-6(17)8(12,13)14/h4-5,15H,1-3H2,(H,16,17)/t4-,5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDVKSZMTZNBGK-WHFBIAKZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NCC1NC(=O)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC[C@H]1NC(=O)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-[(3S,6S)-6-(trifluoromethyl)piperidin-3-yl]acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with a suitable piperidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced purification techniques, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-[(3S,6S)-6-(trifluoromethyl)piperidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2,2,2-Trifluoro-N-[(3S,6S)-6-(trifluoromethyl)piperidin-3-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-[(3S,6S)-6-(trifluoromethyl)piperidin-3-yl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key differences between the target compound and related acetamide derivatives:
| Compound Name | CAS | Molecular Formula | Molar Mass (g/mol) | Fluorine Atoms | Key Structural Features |
|---|---|---|---|---|---|
| Target Compound | 1820704-73-1 | C₉H₁₀F₆N₂O | 264.17 | 6 | (3S,6S)-piperidine with dual CF₃ groups |
| 2,2,2-Trifluoro-N-(4-(4-fluorophenyl)piperidin-3-yl)acetamide | 2096339-77-2 | C₁₂H₁₁F₄N₂O | 282.22 | 4 | 4-(4-Fluorophenyl)piperidin-3-yl substituent |
| (3S)-2,2,2-Trifluoro-N-pyrrolidin-3-yl-acetamide | 202267-27-4 | C₆H₉F₃N₂O | 182.14 | 3 | Pyrrolidine ring (5-membered) with (3S)-stereochemistry |
| N-(2,2-Difluoroethyl)-2,2,2-trifluoro-N-(piperidin-3-yl)acetamide | - | C₉H₁₃F₅N₂O | 260.20 | 5 | N-(2,2-difluoroethyl) and piperidin-3-yl groups |
| N-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-2-piperidinyl]methyl]acetamide | 637772-10-2 | C₁₀H₁₈N₂O₄ | 230.26 | 0 | Hydroxyl-rich piperidine with methyl substitution |
Key Observations :
- Fluorine Content : The target compound contains six fluorine atoms, the highest among the analogs, which may enhance lipophilicity and membrane permeability .
- Polarity : Hydroxyl-rich analogs (e.g., C₁₀H₁₈N₂O₄) exhibit higher polarity, likely reducing blood-brain barrier penetration compared to fluorinated derivatives .
Pharmacological Potential
While direct activity data for the target compound are unavailable, structural analogs provide insights:
- Anticancer Applications : Thalidomide-like analogs (e.g., compound 18d in ) demonstrate anticancer activity via modulation of protein degradation pathways, suggesting fluorinated acetamides may target similar pathways .
- CNS Targeting : Fluorinated piperidine derivatives are frequently explored in central nervous system (CNS) drug design due to their ability to cross the blood-brain barrier .
Biological Activity
2,2,2-Trifluoro-N-[(3S,6S)-6-(trifluoromethyl)piperidin-3-yl]acetamide is a novel compound that has garnered attention for its potential biological activities. The compound features a trifluoromethyl group that may enhance its pharmacological properties. This article reviews the biological activity of this compound based on available research findings.
The molecular formula of this compound is . Its structure includes a piperidine moiety and multiple fluorine atoms, which can influence its interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, piperidine derivatives have been shown to inhibit the growth of various bacterial strains. Although specific data on this compound is limited, it is hypothesized that the trifluoromethyl groups may enhance its lipophilicity and membrane permeability, thus improving its antimicrobial efficacy.
Enzyme Inhibition
Research has demonstrated that trifluoromethylated compounds often serve as effective enzyme inhibitors. For example, studies on related piperidine derivatives have shown inhibition of squalene synthase and cholesterol synthesis in liver cells. The mechanism typically involves binding to the active site of the enzyme, leading to decreased enzymatic activity.
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| Piperidine A | Squalene Synthase | 15 |
| Piperidine B | Cholesterol Synthase | 2900 |
This indicates a potential for this compound to act similarly in inhibiting relevant metabolic pathways.
Neuropharmacological Effects
Piperidine derivatives are also known for their neuropharmacological activities. Compounds with similar structures have been studied for their effects on neurotransmitter systems. For instance, they may modulate dopamine and serotonin pathways, which could be beneficial in treating mood disorders or neurodegenerative diseases.
Case Studies
One case study examined the effects of a related compound on a model of neuroinflammation. The study found that treatment with the compound resulted in reduced levels of pro-inflammatory cytokines and improved behavioral outcomes in animal models. While direct studies on this compound are needed to confirm these effects, existing literature suggests promising avenues for exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
